[1-(propan-2-yl)-1H-indol-6-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(propan-2-yl)-1H-indol-6-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone: is a complex organic compound that features an indole and piperazine moiety. Indole derivatives are known for their diverse biological activities, making them significant in pharmaceutical and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(propan-2-yl)-1H-indol-6-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multiple steps:
Formylation of Indole: The indole nucleus is first formylated using the Vilsmeier-Haack reaction, which involves the reaction of indole with a formylating agent like DMF and POCl3.
N-Sulfonylation: The formylated indole undergoes N-sulfonylation in a basic medium to introduce a sulfonyl group.
Nucleophilic Attack: A Grignard reagent, such as vinylmagnesium bromide, is used to perform a nucleophilic attack on the formyl group, leading to the formation of an allylic alcohol.
Oxidation: The allylic alcohol is then oxidized to an α,β-unsaturated ketone using an oxidizing agent like MnO2/MgSO4.
Aza-Michael Addition: The final step involves an aza-Michael addition reaction between the α,β-unsaturated ketone and 2-pyridylpiperazine, catalyzed by SiO2.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can be performed on the ketone group to yield secondary alcohols.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidizing Agents: MnO2, KMnO4
Reducing Agents: NaBH4, LiAlH4
Catalysts: SiO2 for aza-Michael addition
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Secondary alcohols from the reduction of the ketone group.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
[1-(propan-2-yl)-1H-indol-6-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone: has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through interactions with serotonin receptors, particularly the 5-HT6 receptor. The indole moiety is known to bind with high affinity to these receptors, influencing various neurological pathways . The piperazine ring further enhances its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
- Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives
Uniqueness
[1-(propan-2-yl)-1H-indol-6-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone: is unique due to its specific combination of indole and piperazine moieties, which confer distinct pharmacological properties and receptor binding affinities .
Properties
IUPAC Name |
(1-propan-2-ylindol-6-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16(2)25-10-8-17-6-7-18(15-19(17)25)21(26)24-13-11-23(12-14-24)20-5-3-4-9-22-20/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXQTOCRVZTWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.